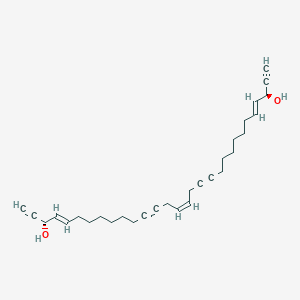
dideoxypetrosynol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dideoxypetrosynol A is a natural product found in Petrosia with data available.
Applications De Recherche Scientifique
Apoptosis Induction in Melanoma Cells
Dideoxypetrosynol A, a compound from the sponge Petrosia sp., has shown significant cytotoxicity against various human tumor cell lines. A 2004 study by Choi et al. revealed that this compound induces apoptosis in human SK-MEL-2 skin melanoma cells. This process involves up-regulation of proapoptotic Bax and down-regulation of anti-apoptotic Bcl-2, along with activation of caspases, suggesting a molecular mechanism for its anti-cancer activity (Choi et al., 2004).
Anti-Proliferative Effects on Leukemia Cells
In 2006, Park et al. studied this compound's effects on human monocytic leukemia U937 cells. They found that it inhibits cell proliferation by inducing G1 arrest in the cell cycle, up-regulating Cdk inhibitor p16/INK4a, and down-regulating phosphorylation of retinoblastoma protein (pRB). This study provides insight into the anti-cancer effects of this compound through a mechanism involving pRB phosphorylation inhibition and p16 induction (Park et al., 2006).
Reduction of Cyclooxygenase-2 and Telomerase Activities
A 2007 study by Park et al. further explored this compound's mechanism of action in human leukemia U937 cells. The compound was found to inhibit cyclooxygenase-2 (COX-2) and telomerase activities, reducing prostaglandin E2 synthesis and down-regulating human telomerase reverse transcriptase (hTERT). These findings add to the understanding of the anti-cancer activities of this compound (Park et al., 2007).
Synthesis of this compound
In 2008, Gung and Omollo reported the first total synthesis of this compound, achieving both enantiomers. The synthesis involved oxidative coupling of a homopropargylphosphonium ylide to prepare the “skipped” (Z)-enediyne moiety. This synthesis is crucial for further exploration and utilization of this compound in scientific research (Gung & Omollo, 2008).
Propriétés
Formule moléculaire |
C30H40O2 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(3S,4E,15Z,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,28-diol |
InChI |
InChI=1S/C30H40O2/c1-3-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)4-2/h1-2,5-6,25-32H,7-8,13-24H2/b6-5-,27-25+,28-26+/t29-,30-/m1/s1 |
Clé InChI |
PUFGWNJPJHYXPI-ZDFWYCJLSA-N |
SMILES isomérique |
C#C[C@@H](O)/C=C/CCCCCCC#CC/C=C\CC#CCCCCCC/C=C/[C@H](O)C#C |
SMILES canonique |
C#CC(C=CCCCCCCC#CCC=CCC#CCCCCCCC=CC(C#C)O)O |
Synonymes |
dideoxypetrosynol A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



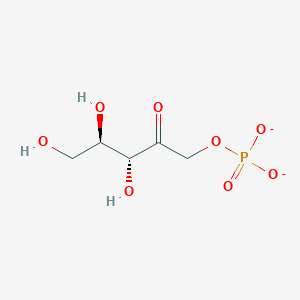
![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)
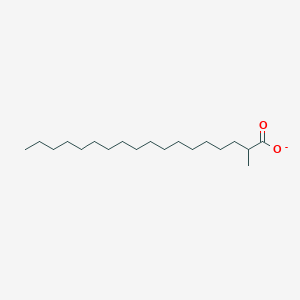
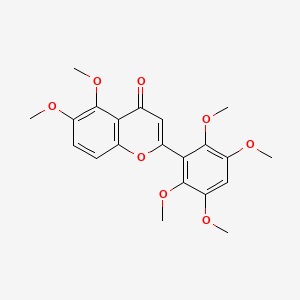
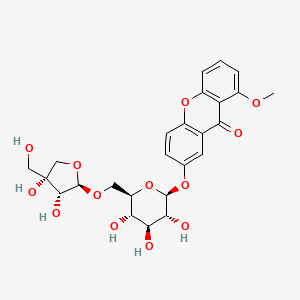
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)
![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)
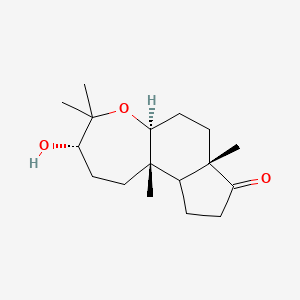


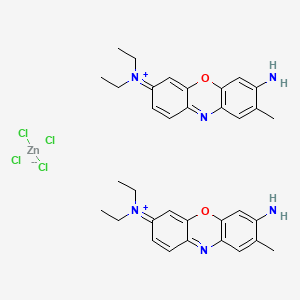
![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)
![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)
